![molecular formula C19H19NO3S B2360459 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one CAS No. 899215-14-6](/img/structure/B2360459.png)
3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the reaction of activated sulfonyl electrophiles, usually sulfonyl chlorides, with ammonia, or an ammonia surrogate with a subsequent deprotection step . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one molecule contains a total of 48 bond(s). There are 29 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aromatic) and 1 sulfone(s) .
Chemical Reactions Analysis
Sulfinyl radicals, one of the fundamental classes of S-centered radicals, have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step, and demonstrates tolerance to an extensive range of hydrocarbons and functional groups .
Scientific Research Applications
Biomimetic Reactive Sensors
Overview: PEDT’s charge and electrical energy consumption during reactions make it an intriguing material for biomimetic sensors.
Applications:- Self-Sensing Actuators : PEDT can act as both a sensor and an actuator. Its simultaneous self-sensing property allows it to detect changes in its environment while undergoing mechanical deformation .
Regiocontrolled Synthesis of Substituted Imidazoles
Overview: Imidazoles are essential heterocycles found in various functional molecules. Recent advances in their synthesis have focused on regiocontrol.
Applications:- Drug Discovery : Imidazoles are building blocks in pharmaceutical compounds. Regiocontrolled synthesis enables targeted modifications for drug development .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons opens up possibilities for the application of sulfinyl radicals in organic synthesis .
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-4-14-6-8-15(9-7-14)24(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZREKSSRKMXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.